Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxylate
Description
Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxylate is a thiophene-based derivative featuring a tetralin (5,6,7,8-tetrahydronaphthalene) carboxamide substituent at the 2-position of the thiophene ring and an ethyl ester group at the 3-position.
The synthesis of such derivatives typically involves the modification of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a common intermediate. For example, reactions with acyl chlorides, isocyanates, or cyanoacetylating agents yield substituted carboxamido or acrylamido derivatives .
Properties
IUPAC Name |
ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-2-22-18(21)15-9-10-23-17(15)19-16(20)14-8-7-12-5-3-4-6-13(12)11-14/h7-11H,2-6H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIRUOTUZBKLHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC3=C(CCCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxylate can be achieved through several synthetic routes. This reaction typically requires the presence of a base such as potassium t-butoxide and can be facilitated by microwave irradiation to improve yield and reaction time .
Chemical Reactions Analysis
Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
The compound serves as a versatile building block in the synthesis of more complex molecules. Its thiazole moiety is particularly notable for its role in drug discovery. Compounds containing thiophene and thiazole rings have been extensively studied for their biological activities, including antimicrobial and anticancer properties. The synthesis typically involves several steps:
- Formation of the Naphthalene Derivative : This can involve hydrogenation processes to produce 5,6,7,8-tetrahydronaphthalene.
- Amidation : Reacting the tetrahydronaphthalene with appropriate amines to introduce the carboxamide group.
- Thiazole Ring Formation : Achieved through cyclization reactions involving thiourea derivatives.
- Esterification : The carboxylic acid group on the thiazole ring is esterified with ethanol to yield the final compound.
These synthetic routes allow for modifications that can enhance biological activity or yield derivatives with varied functionalities .
Research indicates that ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxylate exhibits promising bioactive properties. Several studies have highlighted its potential in:
- Anticancer Research : Compounds with similar structures have shown significant anticancer activity against various cell lines. For instance, derivatives of thiazole and thiophene have been reported to inhibit tumor growth effectively .
- Antimicrobial Properties : The presence of the thiophene ring is associated with increased antimicrobial activity, making this compound a candidate for developing new antibiotics .
- Enzyme Inhibition : Some derivatives have demonstrated the ability to inhibit specific enzymes involved in disease processes, such as MGL (monoacylglycerol lipase), which is relevant in pain management and inflammation .
Industrial Applications
In addition to its medicinal applications, this compound has potential uses in various industrial sectors:
- Specialty Chemicals Production : The compound can serve as an intermediate in synthesizing specialty chemicals with unique properties tailored for specific applications.
- Material Science : Its unique structural features may contribute to developing new materials with desirable mechanical or thermal properties .
Case Studies and Research Findings
Several studies have explored the applications of this compound and its derivatives:
These findings underscore the compound's versatility and potential across various research domains.
Mechanism of Action
The mechanism of action of ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Thiophene Derivatives
Key Observations:
Cyano-acrylamido derivatives (e.g., compounds B-M) exhibit notable antioxidant and antibacterial activities, with IC50 values as low as 12 µg/mL in DPPH assays . This suggests that electron-withdrawing groups (e.g., cyano) enhance redox activity. Chloroethyl urea substituents (compound 5) are linked to antitubercular applications, highlighting the role of halogenated groups in targeting microbial enzymes .
Synthetic Flexibility: The ethyl 2-amino-thiophene scaffold is highly versatile. Acylation, urea formation, and Knoevenagel condensation are common strategies to introduce diverse functional groups . Yields vary significantly: Petasis reactions (e.g., compound 6o) show lower yields (~22%) compared to cyanoacetylation ("good yield" in compound 3), possibly due to steric or electronic effects .
Physicochemical Properties :
- Melting points (m.p.) for analogs range widely:
- Compound 7b (allyl-benzylidene derivative): 205–208°C .
- Compound 9 (para-tolylamino derivative): 223–225°C . These differences reflect substituent polarity and crystallinity. The target compound’s m.p. is unreported but likely influenced by the bulky tetralin group.
Research Findings and Implications
- Anticancer Applications : Derivatives with allyl and benzylidene groups (e.g., compound 7b) demonstrate in vitro anticancer activity, though specific mechanisms (e.g., kinase inhibition) require further study .
- Antioxidant Efficiency: Cyano-acrylamido derivatives (B-M) outperform standard antioxidants like ascorbic acid in some assays, indicating their utility in oxidative stress-related therapies .
Biological Activity
Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates a tetrahydronaphthalene moiety and a thiophene ring, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies from recent research.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C₁₈H₁₉N₃O₄S
- Molecular Weight: 357.42 g/mol
- CAS Number: 1135205-12-7
This compound features a carboxamide functional group linked to a thiophene ring and an ethyl ester group, contributing to its solubility and reactivity.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action. The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity: Compounds with thiophene rings are known to inhibit various enzymes. Studies have suggested that this compound may inhibit ATP synthase, an essential enzyme for ATP production in cells .
- Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains by targeting virulence factors like the Type III secretion system (T3SS) .
- Anticancer Activity: The tetrahydronaphthalene moiety is associated with anticancer properties due to its ability to interfere with cellular signaling pathways involved in tumor growth .
Biological Activity Data Table
| Activity | Target/Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | ATP Synthase | |
| Antimicrobial | Type III Secretion System (T3SS) | |
| Anticancer | Tumor Growth Inhibition | |
| Cytotoxicity | Cell Line Studies |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various thiophene derivatives against Gram-negative bacteria. This compound was tested and showed significant inhibition of bacterial growth at concentrations as low as 25 µM. The mechanism was attributed to the inhibition of the T3SS, which is critical for bacterial virulence .
Case Study 2: Anticancer Effects
In another study focusing on the structure-activity relationship of tetrahydronaphthalene derivatives, this compound exhibited promising anticancer activity against several cancer cell lines. The compound demonstrated an IC50 value of approximately 30 µM in inhibiting cell proliferation by inducing apoptosis through mitochondrial pathways .
Case Study 3: Enzyme Inhibition
Research on ATP synthase inhibitors revealed that this compound could effectively inhibit ATP synthesis in Mycobacterium tuberculosis at concentrations that did not exhibit cytotoxic effects on mammalian cells. This suggests potential for development as a therapeutic agent against tuberculosis .
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxylate?
The compound is synthesized via the Gewald reaction , a two-step process:
- Step 1 : Condensation of cyclohexanone, ethyl cyanoacetate, and elemental sulfur in ethanol or DMF with a catalytic base (e.g., morpholine or triethylamine) at 40–70°C. This yields the 2-aminothiophene-3-carboxylate intermediate.
- Step 2 : Amidation by reacting the intermediate with 5,6,7,8-tetrahydronaphthalene-2-carbonyl chloride under controlled conditions (e.g., DCM or DMF solvent, 0–25°C). Purification involves recrystallization (MeOH/water) or reverse-phase HPLC. Yield optimization requires precise stoichiometry and solvent selection .
Q. Which spectroscopic techniques are critical for structural confirmation?
Key methods include:
- 1H/13C NMR : Confirms substituent positions and hydrogen environments (e.g., δ 1.35 ppm for ethyl CH3, δ 5.98 ppm for NH2 in intermediate) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 226.3 [M+H]+ for intermediates) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1660 cm⁻¹, NH2 bends at ~3400 cm⁻¹) .
Q. What solvent systems are optimal for synthesis and purification?
- Reaction solvents : Ethanol (for Gewald reaction) or DMF/DMSO (for high-polarity reactants). DMF enhances solubility of aromatic intermediates .
- Purification : Ethyl acetate for extraction, MeOH/water (30%→100% gradient) for recrystallization .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during cyclization?
Cyclization steps (e.g., forming oxazinones or pyrimidinones) often produce side products due to incomplete ring closure. Strategies include:
- Temperature control : Maintain 55–70°C to balance reaction rate and selectivity .
- Catalyst use : Basic Al2O3 or morpholine improves cyclization efficiency .
- In situ monitoring : TLC (hexane:ethyl acetate 3:1) tracks reaction progress . Contradictions in solvent efficacy (ethanol vs. DMF) suggest solvent choice depends on reactant polarity .
Q. What analytical approaches resolve contradictions in biological activity data?
Discrepancies in reported bioactivity (e.g., antitumor vs. antimicrobial effects) may arise from:
Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?
Electron-withdrawing groups (e.g., -CF3, -NO2) on the thiophene ring:
- Enhance electrophilicity : Facilitate nucleophilic aromatic substitution at the 2-position.
- Modulate redox potential : Cyclic voltammetry shows shifts in oxidation peaks (ΔE ~0.2 V for -CF3 vs. -CH3) . Computational modeling (DFT) predicts regioselectivity in Suzuki-Miyaura couplings .
Methodological Challenges
Q. What strategies improve yield in multistep syntheses?
- Intermediate stabilization : Protect amine groups (e.g., Boc) during amidation .
- Flow chemistry : Reduces decomposition in exothermic steps (e.g., cyclization) .
- DoE (Design of Experiments) : Optimize parameters like solvent ratio (DMF:H2O) and reaction time .
Q. How are unexpected by-products characterized and resolved?
- LC-MS/MS : Identifies m/z signatures of dimers or hydrolysis products.
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., cyclohexylthio substituent conformation) .
- Column chromatography : Separates regioisomers using silica gel (hexane:acetone 4:1) .
Biological and Pharmacological Queries
Q. What mechanistic hypotheses explain its antitumor activity?
Proposed pathways include:
Q. How can SAR studies guide derivative design for enhanced selectivity?
Key modifications:
- Amide linker replacement : Sulfonamide or urea groups reduce off-target binding .
- Ring saturation : Tetrahydrobenzo[b]thiophene vs. aromatic analogs alter logP (3.3 vs. 4.1) and membrane permeability .
- Halogenation : -Cl/-F substituents improve metabolic stability (t1/2 > 6 h in microsomes) .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
